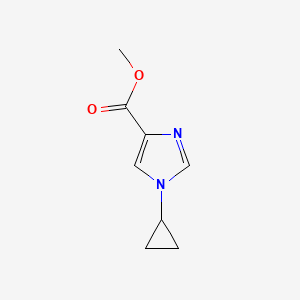

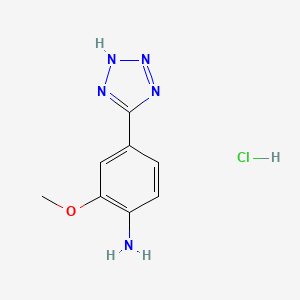

![molecular formula C19H18N4O2 B2489709 7-(1,3-Benzodioxol-5-yl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 685108-56-9](/img/structure/B2489709.png)

7-(1,3-Benzodioxol-5-yl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[1,5-a]pyridine derivatives involves multi-component condensation reactions, where aromatic aldehydes, ethyl cyanoacetate, and diamino triazole or cyanoguanidine hydrochloride are reacted in alkaline ethanol (R. Ranjbar‐Karimi et al., 2010). Additionally, Schiff bases can be formed from the reaction of amino-triazolopyridine with substituted benzaldehydes or hetraldehydes in the presence of glacial acetic acid, demonstrating a versatile approach to functionalize the [1,2,4]triazolo[1,5-a]pyridine core (Praneetha Visampalli & G. Vedula, 2023).

Molecular Structure Analysis

Molecular structure investigations of similar compounds, such as 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, have been carried out using X-ray diffraction and spectroscopic methods. These studies reveal detailed information on bond lengths, angles, and torsion angles, providing insights into the three-dimensional arrangement and electronic structure of the molecule (M. K. Gumus et al., 2018).

Chemical Reactions and Properties

Chemical reactivity of [1,2,4]triazolopyridine derivatives includes their participation in multi-component synthesis, demonstrating the ability to form complex structures through simple and efficient reactions (Keyume Ablajan et al., 2012). These compounds can undergo cycloaddition reactions, showcasing their versatility in forming diverse molecular architectures (L. Grubert et al., 1992).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and stability, can be inferred from their molecular structure and substituent effects. Detailed analysis requires experimental determination, which provides essential data for further applications and synthesis optimization.

Chemical Properties Analysis

Chemical properties of [1,2,4]triazolopyridine derivatives are influenced by the functional groups attached to the core structure. These compounds exhibit a range of activities, including antibacterial and anti-inflammatory properties, as demonstrated by their minimum inhibitory concentration and in vitro testing (Praneetha Visampalli & G. Vedula, 2023). Moreover, their reactivity towards different chemical reagents and conditions highlights their potential for further chemical modifications and applications in various fields.

科学的研究の応用

Antimicrobial and Antifungal Properties : A study synthesized a new series of compounds closely related to the given chemical, which exhibited significant biological activity against microorganisms like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, Klebsiella pneumoniae, Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, and Trichophyton mentagrophytes (Suresh, Lavanya, & Rao, 2016).

Synthesis and Evaluation of Derivatives : Other studies have been focused on synthesizing novel derivatives containing the [1,2,4]triazolo[1,5-a]pyridine moiety and evaluating their antimicrobial activities. These studies have synthesized a range of compounds, structurally related to the mentioned chemical, showcasing their potential in developing new antimicrobial agents (Abdel-Monem, 2010), (Elgemeie et al., 2017).

Novel Synthesis Methods : Research also involves the development of new synthesis methods for related compounds, offering potential routes for the creation of drugs or materials with specific properties. For instance, a study demonstrated an efficient and regioselective on-water synthesis of derivatives, highlighting the versatility and potential applications of these compounds in various fields (Gol, Khatri, & Barot, 2019).

作用機序

Target of Action

Compounds with the 1,2,4-triazolo[1,5-a]pyridine scaffold, to which this compound belongs, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Triazole compounds, which include this compound, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The interaction with its targets could lead to changes in the function of these targets, thereby affecting the biological processes they are involved in .

Biochemical Pathways

Given the potential targets of this compound, it could be involved in various biochemical pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathways could include changes in gene expression, cell function, and overall physiological responses .

Result of Action

Given the potential targets of this compound, its action could result in changes in immune response, oxygen sensing, and signal transduction . These changes could have various effects at the molecular and cellular levels, potentially leading to changes in cell function and overall physiological responses .

特性

IUPAC Name |

7-(1,3-benzodioxol-5-yl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-2-3-4-5-18-21-19-15(11-20)14(8-9-23(19)22-18)13-6-7-16-17(10-13)25-12-24-16/h6-10H,2-5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKGFACRZUYOKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=NN2C=CC(=C(C2=N1)C#N)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(1,3-Benzodioxol-5-yl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

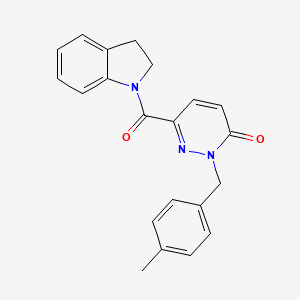

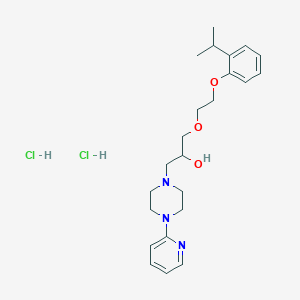

![1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide](/img/structure/B2489627.png)

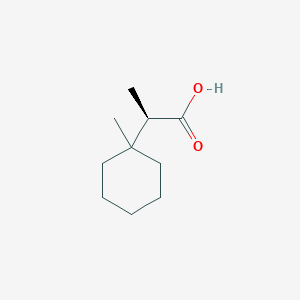

![1,3-Dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2489629.png)

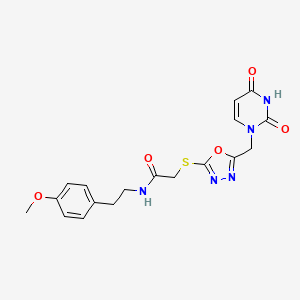

![4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2489632.png)

![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B2489634.png)

![1,3-Dimethyl-6-[2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-2,4-dione](/img/structure/B2489637.png)

![3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2489638.png)

![2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2489641.png)

![N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2489647.png)